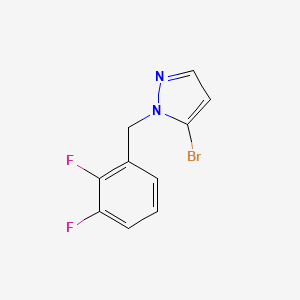

5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole

Description

5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by a bromine atom at the 5-position of the pyrazole ring and a 2,3-difluorobenzyl substituent at the 1-position. This compound combines the electron-withdrawing effects of bromine and fluorine atoms with the aromatic and steric properties of the benzyl group, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves cross-coupling reactions or nucleophilic substitutions, as seen in related compounds (e.g., brominated triazines in ).

Properties

IUPAC Name |

5-bromo-1-[(2,3-difluorophenyl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF2N2/c11-9-4-5-14-15(9)6-7-2-1-3-8(12)10(7)13/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXSBZWSEMAJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CN2C(=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-difluorobenzyl bromide and 1H-pyrazole.

Nucleophilic Substitution: The 2,3-difluorobenzyl bromide undergoes nucleophilic substitution with 1H-pyrazole in the presence of a base such as potassium carbonate or sodium hydride. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Bromination: The resulting intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the desired position on the pyrazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under mild conditions, enabling derivatization at this position.

Key Reactions:

-

Suzuki–Miyaura Coupling :

Reaction with aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields 5-aryl/heteroaryl pyrazoles. Reported yields range from 70–85% under reflux in THF/EtOH mixtures .

Example: -

Amination :

Substitution with primary/secondary amines (e.g., morpholine, piperazine) using CuI/L-proline catalysis in DMSO at 80°C provides 5-amino derivatives (60–75% yields) .

Comparative Reaction Conditions:

| Substrate | Reagent/Catalyst | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, THF/EtOH | 85 | |

| 5-Bromo-pyrazole | Benzylamine | CuI, L-proline, DMSO | 72 |

Electrophilic Aromatic Substitution

The pyrazole ring’s electron-deficient nature facilitates electrophilic substitutions at position 4.

Key Reactions:

-

Nitration :

Treatment with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at position 4, yielding 4-nitro-5-bromo derivatives (55–65% yields). -

Halogenation :

Bromine or chlorine can be introduced using N-bromosuccinimide (NBS) or Cl₂/FeCl₃ in acetic acid .

Condensation and Cyclization

The pyrazole scaffold participates in cyclocondensation reactions to form fused heterocycles.

Key Reactions:

-

Hydrazine Cyclocondensation :

Reaction with α,β-unsaturated ketones (e.g., chalcones) in ethanol under reflux forms pyrazoline intermediates, which oxidize to trisubstituted pyrazoles (82% yields) . -

Knoevenagel Reaction :

Condensation with aldehydes in the presence of piperidine yields chromone-pyrazole hybrids .

Functionalization of the Difluorobenzyl Group

The 2,3-difluorobenzyl substituent undergoes selective transformations.

Key Reactions:

-

Dehalogenation :

Catalytic hydrogenation (H₂/Pd-C) removes fluorine atoms, yielding a benzyl group . -

Etherification :

Reaction with alcohols (e.g., methanol) under basic conditions forms methyl ether derivatives.

Oxidation and Reduction

-

Oxidation :

Potassium permanganate in acidic conditions oxidizes methyl groups to carboxylic acids (e.g., conversion of 3-methyl-5-bromo pyrazoles to pyrazole carboxylic acids, 76–85% yields) . -

Reduction :

LiAlH₄ reduces ester groups to alcohols, while NaBH₄ selectively reduces nitro groups to amines.

Metalation and Cross-Coupling

Lithiation at position 4 (using LDA at −78°C) followed by quenching with electrophiles (CO₂, aldehydes) introduces carboxyl or hydroxyl groups .

Scientific Research Applications

Pharmacological Applications

5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole and its derivatives have shown promising pharmacological properties. The following are key areas of application:

- Antinociceptive Activity : Research indicates that pyrazole derivatives can modulate pain pathways through interactions with opioid receptors and ion channels. For instance, compounds with specific substitutions on the pyrazole ring demonstrated significant antinociceptive effects in animal models, suggesting potential for pain management therapies .

- Anti-inflammatory Properties : Pyrazole derivatives have been studied for their ability to inhibit inflammatory pathways. They have shown efficacy in reducing edema in experimental models of inflammation, making them candidates for developing anti-inflammatory drugs .

- Antitumor Effects : Some studies have indicated that pyrazole compounds possess cytotoxic properties against various cancer cell lines. This suggests their potential utility in cancer therapy, particularly as part of combination treatments to enhance efficacy against resistant cancer types .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Study on Antinociceptive Mechanisms : In a controlled study involving animal models, researchers evaluated the antinociceptive effects of various pyrazole derivatives. The study found that compounds similar to this compound exhibited significant pain relief comparable to standard analgesics like indomethacin .

- Anti-inflammatory Efficacy : Another study focused on the anti-inflammatory properties of pyrazole derivatives in carrageenan-induced paw edema models. The results indicated that certain substitutions on the pyrazole ring enhanced anti-inflammatory activity significantly compared to controls .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and difluorobenzyl groups enhance its binding affinity to target proteins or enzymes. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7)

- Structure : Lacks the 2,3-difluorobenzyl group, replaced by methyl substituents at positions 1 and 3.

- Properties: The absence of the bulky benzyl group likely enhances solubility in nonpolar solvents compared to the target compound. The bromine atom contributes to similar electronic effects but without the fluorine-mediated polarity ().

4-Bromo-3-(heptafluoropropyl)-5-phenyl-1H-pyrazole (CAS 82633-52-1)

- Structure : Features a heptafluoropropyl group instead of the difluorobenzyl substituent.

Difluorobenzyl-Containing Compounds

GS-CA1

- Structure : Shares the 2,3-difluorobenzyl moiety but incorporates a methylsulfonyl group instead of a pyrazole ring.

- Interactions : The difluorobenzyl group in GS-CA1 aligns with F1417 of NUP153 via hydrophobic stacking, a mechanism that may be replicated in the target compound’s binding interactions ().

Ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate

- Structure : Contains a difluorobenzylidene hydrazine backbone.

- Synthesis : Synthesized via condensation reactions (), contrasting with the target compound’s likely use of cross-coupling or alkylation steps ().

Halogenated Heterocycles with Therapeutic Potential

4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

5-(4-Bromophenyl)-1-methyl-1H-pyrazole (CAS 73387-52-7)

- Structure : Simpler bromophenyl-substituted pyrazole.

Biological Activity

5-Bromo-1-(2,3-difluorobenzyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and specific biological activities associated with this pyrazole derivative.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. The structural diversity of pyrazole derivatives allows for the exploration of various therapeutic applications, making them valuable in medicinal chemistry .

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds. The introduction of bromine and difluorobenzyl groups enhances the compound's biological activity by potentially increasing its lipophilicity and binding affinity to biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds with a similar structure to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : A derivative with a similar structure demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 0.08 | Apoptosis induction |

| Similar Pyrazole Derivative | HepG2 | 0.07 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.

- Research Findings : A study reported that pyrazole derivatives exhibited significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have also been documented. Compounds derived from pyrazoles have shown effectiveness against a range of bacterial strains.

- Case Study : A related compound was tested against E. coli and S. aureus, showing minimum inhibitory concentration (MIC) values as low as 1.61 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 1.61 |

| Similar Pyrazole Derivative | S. aureus | 0.85 |

Molecular Modeling Studies

Molecular docking studies suggest that this compound binds effectively to various biological targets involved in cancer and inflammation pathways. These studies provide insights into the compound's potential therapeutic mechanisms and guide further modifications for enhanced activity .

Q & A

Q. Table 1. Key NMR Data for Brominated Pyrazole Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| 2-((4-Bromobenzyl)thio)-5-(...)oxadiazole | 4.44 (s, CH2), 8.08 (s, CH) | 158.86 (C=O), 139.51 (Pyrazole-CF3) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.